3-[(4-tert-butylphenyl)methoxy]-N-(2-chlorophenyl)thiophene-2-carboxamide
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Overview
Description
This compound is an organic molecule that contains functional groups such as carboxamide, ether, and aromatic rings (phenyl and thiophene). The presence of these functional groups suggests that it could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the ether linkage, the introduction of the tert-butyl group on the phenyl ring, and the attachment of the carboxamide group to the thiophene ring .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) attached to a carboxamide group. It also has a phenyl ring attached to the thiophene via an ether linkage, and another phenyl ring attached to the carboxamide nitrogen .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the carboxamide could potentially undergo hydrolysis, the ether linkage could be cleaved under acidic conditions, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its functional groups, molecular structure, and stereochemistry. For example, it is likely to be relatively non-polar due to the presence of multiple aromatic rings, and may therefore have low solubility in water .Scientific Research Applications
Polymerization Applications : Research by Visy et al. (1994) discusses the polymerization of terthiophene derivatives, highlighting the influence of substituents on the polymerizability and properties of resulting polymers. This research could have implications for the chemical , given its structural similarity to terthiophene derivatives (Visy et al., 1994).
Catalytic Activity : A study by Storgaard and Ellman (2009) examines the rhodium-catalyzed enantioselective addition of arylboronic acids, which may relate to the compound's potential as a catalyst or in catalysis-related applications (Storgaard & Ellman, 2009).
Biological Activity : Vasu et al. (2005) identified antibacterial and antifungal activities in similar thiophene-3-carboxamide derivatives, suggesting potential applications in antimicrobial research (Vasu et al., 2005).
Material Science : The work of Welzel et al. (1998) on the electrochemical polymerization of functionalized thiophene derivatives for protein immobilization could provide insights into the use of the compound in material science applications (Welzel et al., 1998).
Synthesis and Characterization : Research by Talupur et al. (2021) on the synthesis, characterization, and docking studies of similar thiophene-2-carboxamides could provide a basis for understanding the synthesis and structural properties of "3-[(4-tert-butylphenyl)methoxy]-N-(2-chlorophenyl)thiophene-2-carboxamide" (Talupur et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(4-tert-butylphenyl)methoxy]-N-(2-chlorophenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO2S/c1-22(2,3)16-10-8-15(9-11-16)14-26-19-12-13-27-20(19)21(25)24-18-7-5-4-6-17(18)23/h4-13H,14H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTHNFUXCYQMCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2=C(SC=C2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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